DXP Synthase (DXS) Inhibition: Non-Phytotoxic Profile vs. Potent Ketoclomazone Activity
In a head-to-head evaluation of isoxazolidinone derivatives against purified plant DXS, CAS 81778-16-7 (5-hydroxyclomazone) and clomazone both showed no detectable enzyme inhibition. In contrast, 5-ketoclomazone inhibited Arabidopsis thaliana DXS with an IC50 of 80 nM [1][2]. This binary difference—complete inactivity versus nanomolar potency—establishes the 5-hydroxy compound as a validated negative control for DXS inhibition assays and confirms its lack of phytotoxic potential via the MEP pathway.
| Evidence Dimension | Inhibition of purified plant 1-deoxy-D-xylulose 5-phosphate synthase (DXS) |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | 5-Ketoclomazone: IC50 = 80 nM (0.08 µM); Clomazone: No inhibition detected |
| Quantified Difference | Qualitative binary difference: inactive vs. IC50 = 80 nM for ketoclomazone |
| Conditions | Arabidopsis thaliana N-terminal GST-tagged DXS expressed in E. coli BL21 GOLD (DE), using glyceraldehyde phosphate and pyruvate as substrates |
Why This Matters
Users requiring a non-phytotoxic isoxazolidinone scaffold for DXS/MEP pathway mechanistic studies or a negative control in herbicide discovery assays must select CAS 81778-16-7 over 5-ketoclomazone, which is confounded by potent enzyme inhibition.
- [1] Witschel M, et al. In search of new herbicidal inhibitors of the non-mevalonate pathway. Pest Manag Sci. 2013;69:559-563. doi:10.1002/ps.3479. View Source
- [2] BindingDB Entry BDBM50026349. Ketoclomazone: IC50 = 80 nM against Arabidopsis thaliana N-terminal GST-tagged DXS. View Source
